Cas no 88335-34-6 (Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI))
88335-34-6 structure
Product Name:Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
CAS-Nr.:88335-34-6
MF:C21H24N2O4
MW:368.426265716553
CID:2691157
PubChem ID:181921
Update Time:2024-03-01
Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
- Rauniticine pseudoindoxyl
- 88335-34-6
- Akuammigine pseudoindoxyl
- Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)-
- DTXSID001008063
- 88375-63-7
- Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aS,10'aS)-
- 3-Isoreserpiline pseudoindoxyl, 10,11-didemethoxy-, (3beta)-
- Methyl 1'-methyl-3-oxo-1,3,5',5'a,7',8',10',10'a-octahydro-1'H,4'aH-spiro[indole-2,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
- Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'S,4'aS,5'aR,10'aS)-
- 88335-35-7
- 3-Isorauniticine pseudoindoxyl
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- Inchi: 1S/C21H24N2O4/c1-12-15-10-23-8-7-21(19(24)13-5-3-4-6-17(13)22-21)18(23)9-14(15)16(11-27-12)20(25)26-2/h3-6,11-12,14-15,18,22H,7-10H2,1-2H3/t12-,14+,15+,18-,21+/m1/s1
- InChI-Schlüssel: PXVFCFIYPGUUNJ-KDNYDQBGSA-N
- Lächelt: N1C2=C(C=CC=C2)C(=O)[C@@]21[C@]1([H])N(C[C@@]3([H])[C@@H](C)OC=C(C(OC)=O)[C@@]3([H])C1)CC2
Berechnete Eigenschaften
- Genaue Masse: 368.17360725g/mol
- Monoisotopenmasse: 368.17360725g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 2
- Komplexität: 692
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 67.9Ų
Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) Verwandte Literatur
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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